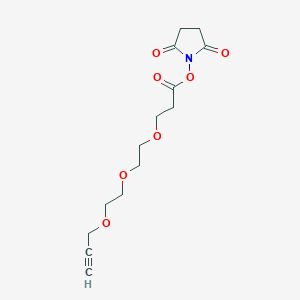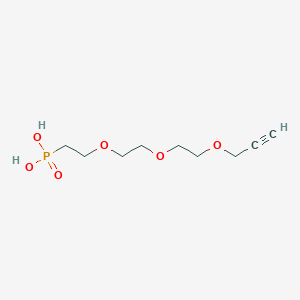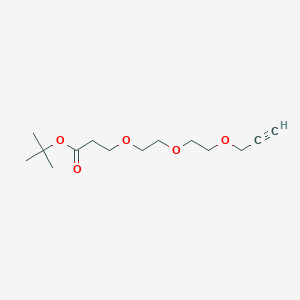
PSB-10211
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSB-10211 is a potent competitive antagonist and positive modulator of the P2X2 receptor.
Aplicaciones Científicas De Investigación
Computer Assisted Control and Data Acquisition
The CERN PS Booster (PSB), operational since 1971, is an 800 MeV four-ring accelerator providing high-density proton pulses. The control and data acquisition for the PSB's four rings are largely independent but synchronized with the linac and the CPS. A central computer with the Multiprogramming Operating Executive System (MPX) and a connected digital computer handle numerous control and measurement tasks, indicating a sophisticated and early integration of computing in particle accelerator operations (Asseo et al., 1971).
Phosphate-Solubilizing Bacteria (PSB) in Agriculture
Phosphate-solubilizing bacteria (PSB) like Burkholderia gladioli and Enterobacter aerogenes have shown to significantly enhance plant growth and increase the contents of certain commercially important glycosides in Stevia rebaudiana. These PSB were identified through 16S rRNA gene sequencing and demonstrated the ability to increase shoot length, root length, leaf dry weight, and overall shoot biomass, thereby highlighting their potential in enhancing agricultural productivity (Mamta et al., 2010).
Polarization Sensitive Bolometers (PSBs) in Astronomy
PSBs, used in cosmic microwave background (CMB) polarimeters, have been instrumental in understanding the universe's background radiation. They were successfully implemented in the Boomerang experiment and terrestrial CMB polarization experiments like Quad and the Robinson Telescope. The analysis of data from these experiments, using realistic simulations, highlighted the importance of PSBs in recovering the fidelity of the sky's polarization signal (Jones et al., 2006).
PSB in Wastewater Treatment
The permeable-support biofilm (PSB) reactor, developed for wastewater treatment, demonstrated the simultaneous occurrence of heterotrophic oxidation of organics, denitrification, and nitrification within the biofilm. This PSB reactor, tested on filtered sewage with nutrient broth, provided insights into efficient wastewater treatment processes (Timberlake et al., 1988).
PSB in Enhancing Soil Fertility
Bacillus megatherium var. Phosphaticum, a type of PSB, was found to increase soil available phosphorus, thus enhancing sugarcane growth and yield. This study demonstrated that PSB could reduce the required dosage of phosphorus fertilizer, providing a cost-effective solution for improving crop yield and soil fertility (Sundara et al., 2002).
PSB in Public Sector Benchmarking
Research on Public Sector Benchmarking (PSB) from 1990 to 2005 showed that PSB evolved into a mature field with international focus. The literature suggests that PSB can enhance the performance of public sector providers if benchmarking design, accounting systems, and balancing of collaborative and competitive elements are adequately addressed (Braadbaart & Yusnandarshah, 2008).
PSB in Crop Phosphorus Acquisition
Studies have focused on the role of PSB in improving crop P acquisition and supporting sustainable cropping systems. The co-optimization of PSB-fertilizer-crop root processes for improved P efficiency is a critical area of research. This includes understanding the mechanisms of PSB-mediated P availability and crop uptake through organic acids and P-hydrolyzing enzymes (Bargaz et al., 2021).
Propiedades
Número CAS |
66295-57-6 |
|---|---|
Nombre del producto |
PSB-10211 |
Fórmula molecular |
C23H13Cl2N6NaO5S |
Peso molecular |
579.3438 |
Nombre IUPAC |
Sodium 1-amino-4-[3-(4,6-dichloro[1,3,5]triazine-2-ylamino)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |
InChI |
InChI=1S/C23H14Cl2N6O5S.Na/c24-21-29-22(25)31-23(30-21)28-11-5-3-4-10(8-11)27-14-9-15(37(34,35)36)18(26)17-16(14)19(32)12-6-1-2-7-13(12)20(17)33;/h1-9,27H,26H2,(H,34,35,36)(H,28,29,30,31);/q;+1/p-1 |
Clave InChI |
FZKKCSCTZRPZIE-UHFFFAOYSA-M |
SMILES |
O=S(C(C(N)=C1C2=O)=CC(NC3=CC=CC(NC4=NC(Cl)=NC(Cl)=N4)=C3)=C1C(C5=C2C=CC=C5)=O)([O-])=O.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PSB-10211; PSB 10211; PSB10211 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




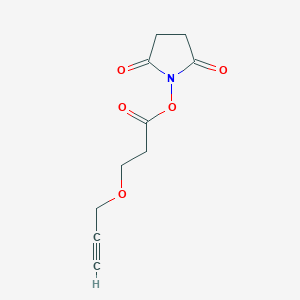
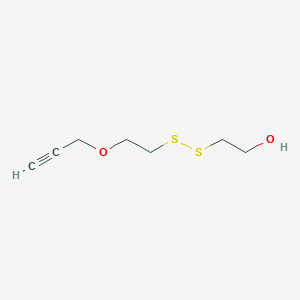

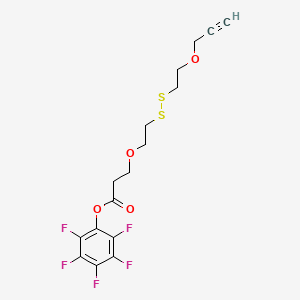
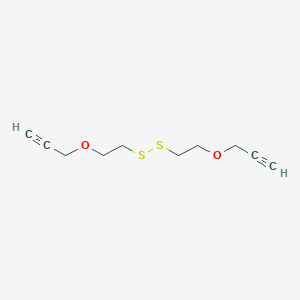
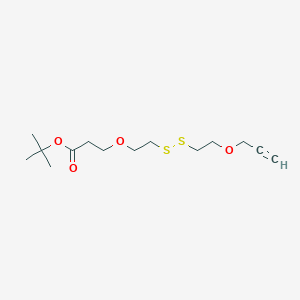
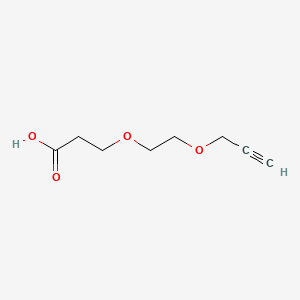
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
